molecular formula C54H86O25 B1258668 Gypsosaponin C

Gypsosaponin C

Cat. No.: B1258668
M. Wt: 1135.2 g/mol
InChI Key: MSUUUZDNCJIIQO-XIHRYYFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gypsosaponin C is a triterpenoid saponin isolated from the roots of Gypsophila oldhamiana (Caryophyllaceae family). It is characterized by a hydrophobic aglycone (gypsogenic acid) linked to hydrophilic sugar moieties, a structural hallmark of saponins . Its bioactivity is attributed to structural features such as sugar-chain branching and specific glycosidic linkages .

Properties

Molecular Formula

C54H86O25

Molecular Weight

1135.2 g/mol

IUPAC Name

8a-O-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 4-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate

InChI

InChI=1S/C54H86O25/c1-49(2)13-15-54(48(71)79-46-41(69)42(77-44-39(67)36(64)32(60)25(19-56)74-44)34(62)27(76-46)21-72-43-38(66)35(63)31(59)24(18-55)73-43)16-14-51(4)22(23(54)17-49)7-8-28-50(3)11-10-30(58)53(6,29(50)9-12-52(28,51)5)47(70)78-45-40(68)37(65)33(61)26(20-57)75-45/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46-,50+,51+,52+,53-,54-/m0/s1

InChI Key

MSUUUZDNCJIIQO-XIHRYYFQSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Gypsosaponin A and Gypsosaponin B

Gypsosaponin C belongs to a homologous series of saponins (A, B, and C) isolated from Gypsophila species. Key differences lie in their sugar-chain configurations and bioactivity profiles:

Parameter Gypsosaponin A Gypsosaponin B This compound
Source Gypsophila oldhamiana Gypsophila oldhamiana Gypsophila oldhamiana
Aglycone Gypsogenic acid Gypsogenic acid Gypsogenic acid
Key Sugar Moieties Linear oligosaccharide Branched chain with (1→2)-β-D-fucopyranosyl Branched chain with distinct glycosylation pattern
PL Inhibition (IC₅₀) Moderate Highest activity Intermediate activity
Structural Impact Reduced branching lowers PL affinity Branched chain enhances PL binding Intermediate branching modulates activity

Key Findings :

  • Gypsosaponin B exhibits the strongest PL inhibition due to its (1→2)-β-D-fucopyranosyl group and increased sugar-chain branching, which enhance enzyme-binding affinity .
  • This compound shows intermediate activity, suggesting that minor structural variations (e.g., glycosidic linkage position) modulate efficacy .

Comparison with Non-Gypsophila Saponins

This compound shares functional similarities with other anti-obesity saponins but differs structurally:

Compound Source Key Structural Features Bioactivity
Escin Horse chestnut (Aesculus hippocastanum) Aescin core with acetylated sugars Inhibits PL and reduces edema
Dioscin Dioscorea species Steroidal aglycone with trisaccharide chain Anti-lipogenic and anti-inflammatory
This compound Gypsophila oldhamiana Triterpenoid aglycone with branched oligosaccharides Targets PL and lipid metabolism

Mechanistic Insights :

  • Escin and This compound both inhibit PL but via distinct mechanisms: Escin’s acetyl groups enhance membrane permeability, while this compound’s branched sugars directly block enzyme active sites .
  • Dioscin (steroidal) and this compound (triterpenoid) differ in aglycone type, leading to varied downstream signaling effects (e.g., Dioscin modulates SREBP-1, while this compound upregulates lipid excretion genes) .

Q & A

Basic Research Question: What methodologies are recommended for isolating and identifying Gypsosaponin C from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) or HPLC for purification . Identification requires spectroscopic methods: UV-Vis for conjugated systems, IR for functional groups, and LC-MS for molecular weight confirmation. Purity validation via TLC or HPLC-PDA is critical before advancing to bioassays .

Basic Research Question: How can researchers assess the purity and stability of this compound under varying experimental conditions?

Methodological Answer:
Purity is quantified using HPLC with a certified reference standard and UV/ELSD detection . Stability studies involve exposing the compound to stressors (light, heat, pH variations) and monitoring degradation via kinetic modeling (e.g., Arrhenius plots) . Accelerated stability testing under controlled humidity/temperature is recommended for long-term storage guidelines .

Advanced Research Question: What advanced techniques are employed for structural elucidation and stereochemical analysis of this compound?

Methodological Answer:
High-field NMR (1D/2D experiments like COSY, HSQC, HMBC) resolves glycosidic linkages and aglycone structures . X-ray crystallography provides absolute configuration, while ECD (electronic circular dichroism) confirms chiral centers. Computational methods (DFT calculations) validate NMR and crystallographic data .

Advanced Research Question: How can mechanistic studies on this compound’s bioactivity be designed to address conflicting in vitro vs. in vivo results?

Methodological Answer:
Use a tiered approach:

In vitro: Screen dose-response relationships across cell lines (e.g., cancer vs. normal cells) with controls for cytotoxicity .

In vivo: Prioritize pharmacokinetic studies (bioavailability, metabolite profiling) using rodent models .

Mechanistic bridging: Apply transcriptomics/proteomics to identify target pathways and validate via siRNA/CRISPR knockdown . Contradictions may arise from metabolic differences or off-target effects; redundancy checks (e.g., orthogonal assays) are critical .

Advanced Research Question: How should researchers resolve discrepancies in reported pharmacological data for this compound?

Methodological Answer:
Conduct meta-analyses to identify variables such as:

  • Source material variability (geographic origin, extraction protocols) .
  • Assay conditions (cell line selection, incubation time, solvent interference) .
    Use standardized reporting frameworks (e.g., MIAME for genomics, ARRIVE for in vivo studies) to enhance reproducibility . Sensitivity analyses and Bayesian statistics can quantify uncertainty in conflicting datasets .

Advanced Research Question: What experimental design principles optimize dose-response studies for this compound’s therapeutic effects?

Methodological Answer:
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Use a log-scale dose range to capture EC50/IC50 values.
  • Include positive/negative controls and blinding to reduce bias .
  • For in vivo studies, calculate sample size via power analysis (α=0.05, β=0.2) and randomize treatment groups .

Advanced Research Question: How can researchers validate this compound’s mechanism of action across different biological models?

Methodological Answer:

Target deconvolution: Use affinity chromatography or thermal shift assays to identify binding partners .

Cross-model validation: Compare results in 3D cell cultures, organoids, and animal models .

Pathway mapping: Integrate multi-omics data (RNA-seq, metabolomics) to map upstream/downstream effects .

Advanced Research Question: What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Semi-synthesis: Modify native this compound via regioselective glycosylation or acyl migration .
  • Computational guidance: Use molecular docking to predict binding affinity changes post-modification .
  • Analytical rigor: Characterize derivatives via HR-MS and NMR, ensuring stereochemical purity .

Advanced Research Question: How can interdisciplinary approaches enhance this compound research?

Methodological Answer:

  • Cheminformatics: Leverage QSAR models to predict ADMET properties .
  • Network pharmacology: Map compound-target-disease networks using databases like STITCH or KEGG .
  • Ethnopharmacology: Correlate traditional use with mechanistic data to prioritize research directions .

Advanced Research Question: What frameworks guide the synthesis of this compound research with existing literature?

Methodological Answer:

  • Systematic reviews: Follow PRISMA guidelines to aggregate evidence and identify knowledge gaps .
  • Hypothesis-driven synthesis: Use PICO (Population, Intervention, Comparison, Outcome) to align new findings with prior studies .
  • Contribution mapping: Differentiate novel mechanistic insights from confirmatory data using citation networks .

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